Spiro[4.5]decane-8-carbaldehyde
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Overview
Description
Spiro[4.5]decane-8-carbaldehyde: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom This compound is part of the spiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]decane-8-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclic ketone with a diol can form the spirocyclic structure, which is then oxidized to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]decane-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Spiro[4.5]decane-8-carboxylic acid.
Reduction: Spiro[4.5]decane-8-methanol.
Substitution: Various substituted spiro[4.5]decane derivatives.
Scientific Research Applications
Chemistry: Spiro[4.5]decane-8-carbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Spiro[4.5]decane-8-carbaldehyde involves its interaction with molecular targets through its spirocyclic core and aldehyde group. The spirocyclic structure can fit into specific binding sites, while the aldehyde group can form covalent bonds with nucleophilic residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.4]nonane: A smaller spirocyclic compound with different chemical properties.
Spiro[4.5]decane-8-carboxylic acid: The oxidized form of Spiro[4.5]decane-8-carbaldehyde.
Uniqueness: Spiro[45]decane-8-carbaldehyde is unique due to its specific ring size and the presence of an aldehyde group
Properties
IUPAC Name |
spiro[4.5]decane-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGYULICBCFMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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